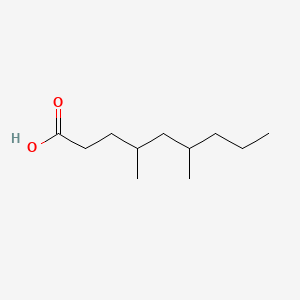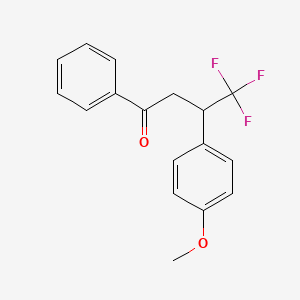![molecular formula C24H32OSi B14181183 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- CAS No. 873430-23-0](/img/structure/B14181183.png)
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydroxyl group, and a silyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- typically involves multiple steps. One common approach is the silylation of a cyclohexenol derivative. The reaction conditions often require the use of a silylating agent such as tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexanol derivative.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
科学的研究の応用
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- involves its interaction with various molecular targets. The silyl ether group can protect hydroxyl functionalities during synthetic transformations, allowing for selective reactions at other sites. The compound’s reactivity is influenced by the electronic effects of the silyl group and the steric hindrance provided by the tert-butyl and diphenyl groups.
類似化合物との比較
Similar Compounds
3-Cyclohexen-1-ol, 3-methyl-: Similar structure but lacks the silyl ether group.
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-: Contains an isopropyl group instead of the silyl ether.
3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Another derivative with different substituents on the cyclohexene ring.
Uniqueness
The presence of the silyl ether group in 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- makes it unique compared to other cyclohexenol derivatives. This group provides additional stability and reactivity, making it valuable in synthetic chemistry for protecting hydroxyl groups and facilitating selective reactions.
特性
CAS番号 |
873430-23-0 |
|---|---|
分子式 |
C24H32OSi |
分子量 |
364.6 g/mol |
IUPAC名 |
3-[[tert-butyl(diphenyl)silyl]methyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C24H32OSi/c1-19-15-16-21(25)17-20(19)18-26(24(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,21,25H,15-18H2,1-4H3 |
InChIキー |
PWRBHPQDCOTCNQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC(CC1)O)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


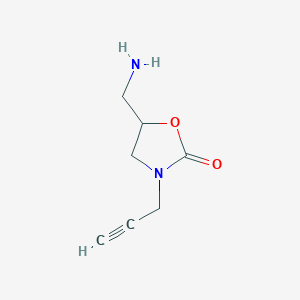
![N-(4-{[4-(Heptylamino)-4-oxobutyl]amino}-4-oxobutyl)octanamide](/img/structure/B14181111.png)
![Ethyl 4-{[(2S)-pyrrolidin-2-yl]ethynyl}benzoate](/img/structure/B14181114.png)
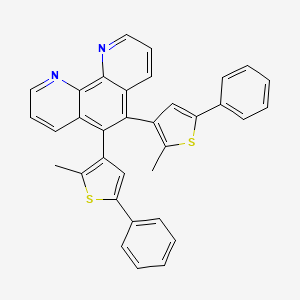
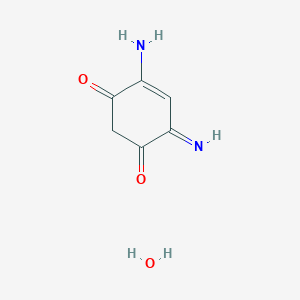
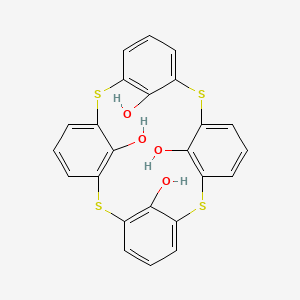
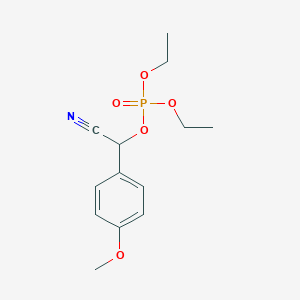
![6-ethyl-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14181155.png)
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
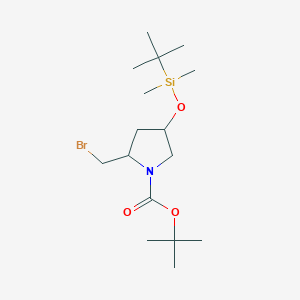
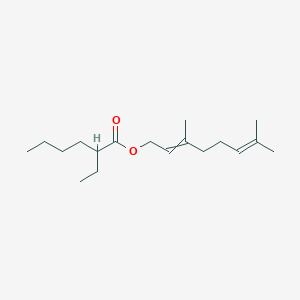
![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)
